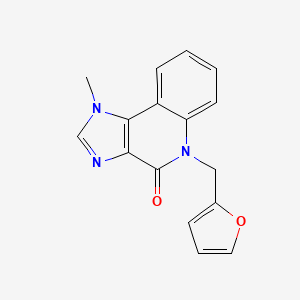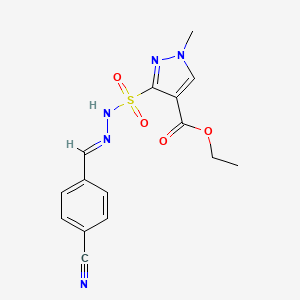
Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method starts with the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazide . This intermediate is then reacted with 4-cyanobenzaldehyde under acidic conditions to form the hydrazone derivative . The final step involves the sulfonylation of the hydrazone with a sulfonyl chloride reagent under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazones.
科学的研究の応用
Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity . Additionally, the sulfonyl group can interact with cellular membranes, affecting membrane permeability and function .
類似化合物との比較
Similar Compounds
Ethyl 2-arylhydrazinecarboxylates: These compounds share the hydrazine and ester functionalities and are used in similar synthetic applications.
Cyanoacetohydrazides: These compounds are precursors in the synthesis of various heterocyclic compounds and share the cyano and hydrazine functionalities.
Uniqueness
Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the sulfonyl group, in particular, provides additional chemical versatility compared to similar compounds.
特性
CAS番号 |
145865-76-5 |
|---|---|
分子式 |
C15H15N5O4S |
分子量 |
361.4 g/mol |
IUPAC名 |
ethyl 3-[[(E)-(4-cyanophenyl)methylideneamino]sulfamoyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C15H15N5O4S/c1-3-24-15(21)13-10-20(2)18-14(13)25(22,23)19-17-9-12-6-4-11(8-16)5-7-12/h4-7,9-10,19H,3H2,1-2H3/b17-9+ |
InChIキー |
BHTSGLOEZSKGKQ-RQZCQDPDSA-N |
異性体SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N)C |
正規SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NN=CC2=CC=C(C=C2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


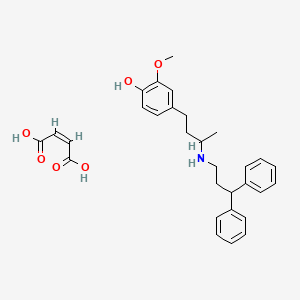

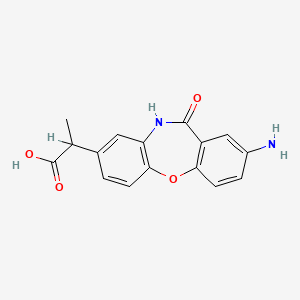
![(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide](/img/structure/B15190102.png)
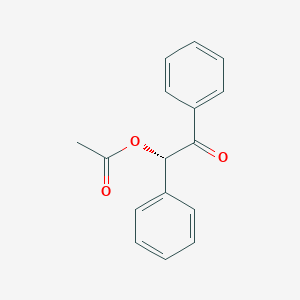
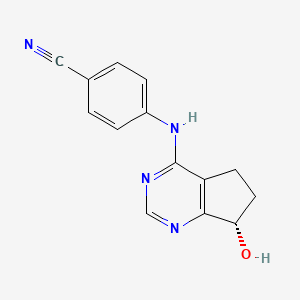
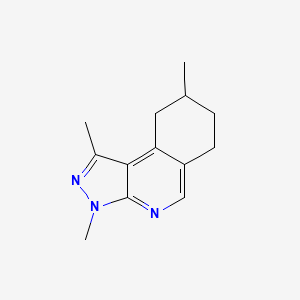
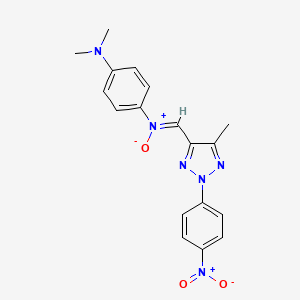
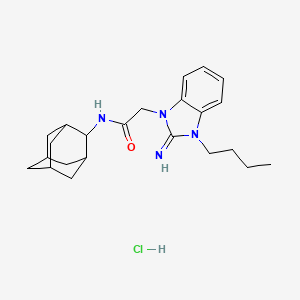
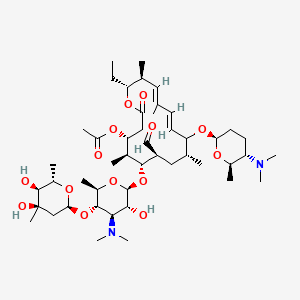
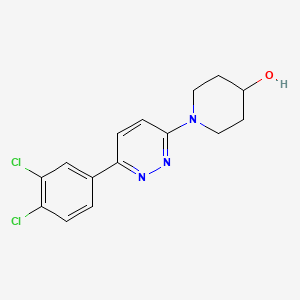

![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
